Dioxybenzone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

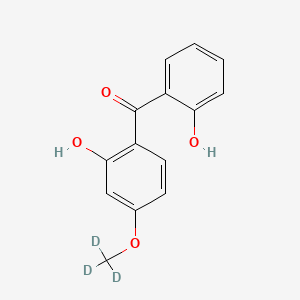

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |

InChI |

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |

InChI Key |

MEZZCSHVIGVWFI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Dioxybenzone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Dioxybenzone-d3, a deuterated analog of the UV-filtering agent Dioxybenzone. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis, metabolic studies, and pharmacokinetic research.

This compound, with the IUPAC name (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone, is a valuable tool in mass spectrometry-based bioanalytical methods.[1] The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous compound.

Data Presentation: Quantitative Analysis of this compound

While a specific certificate of analysis detailing the exact isotopic purity of this compound is not publicly available from all suppliers, the chemical purity and typical isotopic enrichment for such deuterated standards are generally high to ensure analytical accuracy. The following table summarizes the available quantitative data and typical specifications for research-grade this compound.

| Parameter | Specification | Method of Determination | Source |

| Chemical Formula | C₁₄H₉D₃O₄ | - | LGC Standards[2][3] |

| Molecular Weight | 247.26 g/mol | - | LGC Standards[2][3] |

| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) | LGC Standards |

| Typical Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | General Technical Knowledge |

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity is critical for the validation of this compound as an internal standard. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive method for determining the isotopic enrichment of a labeled compound by measuring the relative abundance of its isotopologues.

Objective: To quantify the percentage of this compound that is fully deuterated (d3) and to identify the presence of partially deuterated (d1, d2) and non-deuterated (d0) species.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Operate the ESI source in either positive or negative ion mode, optimized for the ionization of Dioxybenzone.

-

Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of the d0 to d3 isotopologues of Dioxybenzone.

-

-

Data Analysis:

-

From the high-resolution mass spectrum, identify the monoisotopic peaks corresponding to the molecular ions of the different isotopologues (e.g., [M+H]⁺ or [M-H]⁻).

-

Measure the integrated peak area or intensity for each isotopologue (d0, d1, d2, and d3).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (% d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

-

-

Corrections for the natural abundance of ¹³C may be necessary for the highest accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can be used to confirm the position of deuterium labeling and to estimate the isotopic purity.

Objective: To confirm the location of deuterium incorporation and assess the level of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The isotopic purity can be estimated by the reduction in the integral of the proton signal corresponding to the methoxy group (OCH₃) in unlabeled Dioxybenzone. The presence of a residual signal at this chemical shift indicates incomplete deuteration.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A single resonance corresponding to the deuterated methoxy group should be observed, confirming the site of labeling.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound.

Caption: Experimental workflow for isotopic purity determination.

Caption: Principle of mass spectrometry for isotopic analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dioxybenzone-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Dioxybenzone-d3, a deuterated analog of the common UV-filtering agent Dioxybenzone. This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This guide details a feasible synthetic route, outlines rigorous characterization methodologies, and presents expected analytical data in a clear, structured format.

Introduction

Dioxybenzone (2,2'-dihydroxy-4-methoxybenzophenone) is a widely used ingredient in sunscreens and other personal care products for its ability to absorb UVA and UVB radiation. The deuterium-labeled version, this compound, incorporates three deuterium atoms on the methoxy group. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] Such standards are crucial in drug development and toxicology studies for accurate quantification of the parent compound.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective O-methylation using a deuterated reagent. This approach allows for the specific introduction of the deuterium label at the desired position.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation – Synthesis of 2,2',4-Trihydroxybenzophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq) and 2-hydroxybenzoic acid (1.0 eq).

-

Catalyst Addition: Carefully add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (1.2 eq), to the flask under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 70-75°C with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After completion, cool the reaction mixture to room temperature and add distilled water to quench the reaction. The crude product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 2,2',4-trihydroxybenzophenone can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Selective O-Methylation – Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 2,2',4-trihydroxybenzophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir for 30 minutes at room temperature.

-

Deuterated Reagent Addition: Add deuterated methyl iodide (CD₃I) (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product as a pale-yellow solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.

Data Presentation: Expected Analytical Data

| Parameter | Expected Value |

| Chemical Formula | C₁₄H₉D₃O₄ |

| Molecular Weight | 247.26 g/mol |

| Appearance | Pale yellow solid |

| Purity (HPLC) | >95% |

| ¹H NMR | Aromatic protons consistent with Dioxybenzone structure; absence of methoxy proton signal at ~3.8 ppm. |

| ¹³C NMR | Aromatic carbons consistent with Dioxybenzone structure; methoxy carbon signal will be a multiplet due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 246.08 |

| Isotopic Enrichment | >98% D₃ |

Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 288 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak to determine purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. The aromatic region (6.0-8.0 ppm) should show a complex pattern of signals corresponding to the protons on the two phenyl rings. The characteristic singlet for the methoxy protons at approximately 3.8 ppm in the non-deuterated Dioxybenzone will be absent.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the aromatic carbons and the carbonyl carbon. The carbon of the deuterated methoxy group will appear as a multiplet due to coupling with deuterium and will be shifted slightly upfield compared to the non-deuterated analog.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Enrichment

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 246.08. The isotopic distribution of this peak will confirm the incorporation of three deuterium atoms. The isotopic enrichment can be calculated by comparing the intensities of the peaks corresponding to the d0, d1, d2, and d3 species.

Characterization Workflow Diagram

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods provide a robust strategy for confirming the identity, purity, and isotopic labeling of the final product. The availability of high-quality this compound is critical for advancing research in areas requiring precise quantification of Dioxybenzone, thereby supporting drug development and safety assessment efforts.

References

- 1. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

A Technical Guide to Dioxybenzone-d3: From Sourcing to Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dioxybenzone-d3, a deuterated analog of the common UV filter Dioxybenzone. This document covers reliable suppliers, typical quality specifications, and detailed experimental protocols for its analysis. Furthermore, it elucidates the metabolic fate of Dioxybenzone, offering a comprehensive resource for researchers in pharmacology, toxicology, and analytical chemistry.

Sourcing and Quality of this compound

This compound, the deuterium-labeled version of Dioxybenzone, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry.[1][2]

Several reputable suppliers offer this compound for research purposes. While a specific Certificate of Analysis is batch-dependent and must be obtained directly from the supplier upon purchase, typical product specifications are summarized below.

Table 1: Representative Supplier Specifications for this compound

| Parameter | Typical Specification | Source |

| Synonyms | 2,2′-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone 8-d3, Cyasorb UV 24-d3 | [1] |

| IUPAC Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | [1] |

| Purity | ≥98.0% (by HPLC) | |

| Molecular Formula | C₁₄H₉D₃O₄ | |

| Molecular Weight | ~247.26 g/mol | |

| Storage | Recommended conditions are typically provided on the Certificate of Analysis |

Key Suppliers:

-

LGC Standards: A global supplier of reference materials.

-

MedchemExpress: A supplier of research chemicals and biochemicals.

-

Veeprho: Specializes in pharmaceutical impurities and stable isotope-labeled compounds.

-

Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.

Metabolic Pathways of Dioxybenzone

Understanding the metabolism of Dioxybenzone is crucial for interpreting pharmacokinetic and toxicological data. In vivo and in vitro studies have identified several key metabolic transformations. The primary metabolic routes involve demethylation, hydroxylation, and glucuronidation.

-

Demethylation (M1): The methoxy group of Dioxybenzone can be demethylated.

-

Hydroxylation (M2): A hydroxyl group can be added to one of the aromatic rings.

-

Glucuronidation: One or both of the hydroxyl groups on Dioxybenzone can be conjugated with glucuronic acid. Studies have shown that approximately 20-25% of Dioxybenzone can be metabolized to its glucuronide conjugates in skin cells.

These metabolic processes can alter the biological activity of the parent compound, with some metabolites exhibiting enhanced estrogenic effects.

Experimental Protocols: Analysis of Dioxybenzone and its Metabolites

This compound is an ideal internal standard for the quantification of Dioxybenzone and its metabolites in biological and environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Serum

This protocol is adapted from a method for the analysis of benzophenone-3 and its metabolites in human serum.

Objective: To extract Dioxybenzone and its metabolites from a serum matrix.

Materials:

-

Human serum sample

-

Hydrochloric acid (HCl), 6 M

-

Acetone (disperser solvent)

-

Chloroform (extraction solvent)

-

This compound (internal standard)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Hydrolysis and Protein Precipitation:

-

To 800 µL of the serum sample, add an equal volume of 6 M HCl.

-

Spike the sample with an appropriate concentration of this compound internal standard.

-

Heat the mixture at 100 °C for 1 hour to hydrolyze conjugated metabolites and precipitate proteins.

-

Allow the sample to cool to room temperature.

-

Centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

-

DLLME:

-

Prepare a mixture of 70 µL of acetone and 30 µL of chloroform.

-

Rapidly inject this mixture into the supernatant from the previous step.

-

Vortex vigorously to create a cloudy solution, indicating the dispersion of the extraction solvent.

-

Centrifuge to separate the phases. The small volume of chloroform containing the analytes will settle at the bottom.

-

Carefully collect the chloroform phase for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS

This is a general procedure based on methods for analyzing UV filters in biological and environmental samples. Instrument parameters will need to be optimized for the specific LC-MS/MS system being used.

Objective: To quantify Dioxybenzone and its metabolites using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Dioxybenzone, its metabolites, and this compound.

Table 2: Example MRM Transitions for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dioxybenzone | [To be determined] | [To be determined] |

| Metabolite 1 (Demethylated) | [To be determined] | [To be determined] |

| Metabolite 2 (Hydroxylated) | [To be determined] | [To be determined] |

| This compound (Internal Standard) | [To be determined] | [To be determined] |

Data Analysis:

-

Quantification is achieved by creating a calibration curve using known concentrations of Dioxybenzone and its metabolite standards, with a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics, metabolism, and environmental fate of its non-deuterated counterpart. This guide provides a foundational understanding of its sourcing, typical quality attributes, metabolic pathways, and a detailed framework for its use as an internal standard in quantitative analytical methods. The provided protocols and workflows serve as a starting point for the development and validation of robust analytical procedures in a research setting.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Dioxybenzone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dioxybenzone-d3, a deuterated analog of the common UV filter Dioxybenzone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical method development, pharmacokinetic studies, and toxicological assessments.

Introduction

Dioxybenzone (Benzophenone-8) is an organic compound widely used in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation.[1][2] Its deuterated analog, this compound, serves as a valuable internal standard for quantitative analysis in complex matrices by techniques such as mass spectrometry, enhancing the accuracy of pharmacokinetic and metabolic studies.[3][4] Understanding the fundamental properties of this compound is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical properties of Dioxybenzone and its deuterated analog are summarized in the tables below. These properties are essential for designing experimental protocols, including dissolution, extraction, and chromatographic separation.

Table 1: General and Physical Properties of Dioxybenzone and this compound

| Property | Dioxybenzone | This compound | Source(s) |

| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | [5] |

| Synonyms | Benzophenone-8, 2,2'-Dihydroxy-4-methoxybenzophenone | Benzophenone-8-d3, 2,2'-Dihydroxy-4-methoxybenzophenone-d3 | |

| CAS Number | 131-53-3 | Not available | |

| Molecular Formula | C₁₄H₁₂O₄ | C₁₄H₉D₃O₄ | |

| Molecular Weight | 244.24 g/mol | 247.26 g/mol | |

| Appearance | Yellow powder | - | |

| Melting Point | 68 - 75 °C | - | |

| Boiling Point | 170-175 °C at 1 mmHg | - |

Table 2: Solubility Data

| Solvent | Dioxybenzone Solubility | This compound Solubility | Source(s) |

| Water | Insoluble / Practically insoluble (< 0.1 mg/mL) | - | |

| Ethanol | Moderately soluble (21.8 g/100 mL at 25 °C) | - | |

| Isopropanol | Moderately soluble (17 g/100 mL at 25 °C) | - | |

| DMSO | ≥ 100 mg/mL | - |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as for assessing its biological activity.

Synthesis of this compound (Proposed)

Step 1: Friedel-Crafts Acylation to Synthesize 2,4-dihydroxybenzophenone

This reaction involves the acylation of a phenol with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

-

Reactants: Resorcinol, 2-hydroxybenzoyl chloride.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃).

-

Solvent: An inert solvent such as dichloromethane or nitrobenzene.

-

Procedure:

-

Dissolve resorcinol in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the mixture while stirring.

-

Add 2-hydroxybenzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction by slowly adding ice-cold dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,4-dihydroxybenzophenone.

-

Step 2: Williamson Ether Synthesis with Deuterated Methyl Iodide

This step introduces the deuterated methyl group.

-

Reactants: 2,4-dihydroxybenzophenone, deuterated methyl iodide (CD₃I).

-

Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,4-dihydroxybenzophenone in the chosen solvent.

-

Add the base to the solution to deprotonate the more acidic phenolic hydroxyl group (at the 4-position).

-

Add deuterated methyl iodide to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

References

The Role of Dioxybenzone-d3 as an Internal Standard: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realms of pharmacokinetics, therapeutic drug monitoring, and metabolic research, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth exploration of the mechanism of action and practical application of dioxybenzone-d3 as an internal standard for the quantification of its unlabeled counterpart, dioxybenzone.

Core Principle: Mitigating Analytical Variability

This compound is a deuterated analog of dioxybenzone, a common UV filter found in sunscreens and other personal care products.[1] The fundamental principle behind its use as an internal standard lies in its near-identical physicochemical properties to the native analyte. By introducing a known quantity of this compound into a biological sample at the initial stage of analysis, it acts as a tracer that experiences the same analytical variations as the target dioxybenzone. These variations can occur during sample extraction, handling, and injection into the analytical instrument.

The key to this technique is that while dioxybenzone and this compound behave almost identically during sample preparation and chromatographic separation, they are readily distinguishable by a mass spectrometer due to the mass difference imparted by the three deuterium atoms. This allows for the normalization of the analyte's signal to that of the internal standard, effectively canceling out variability and leading to more accurate and precise quantification.[1]

Data Presentation: Mass Spectrometry Parameters

The successful implementation of this compound as an internal standard in an LC-MS/MS method relies on the optimization of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The following table summarizes the optimized MRM transitions and collision energies for dioxybenzone and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |

| Dioxybenzone | 245.1 | 137.0 | 21 | Positive |

| Dioxybenzone | 245.1 | 109.0 | 29 | Positive |

| This compound | 248.1 | 140.0 | 21 | Positive |

| This compound | 248.1 | 109.0 | 29 | Positive |

This data is derived from an Agilent Technologies application note on the LC/MS/MS optimization of organic ultraviolet filters.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of standards and the analysis of dioxybenzone in biological matrices using this compound as an internal standard.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of dioxybenzone and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a primary internal standard stock solution of 1 mg/mL.

-

Store these stock solutions in amber vials at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the dioxybenzone primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at desired concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution:

-

Dilute the this compound primary stock solution with the same solvent used for the working standards to a final concentration that is appropriate for the expected analyte concentration range in the samples (e.g., 50 ng/mL).

-

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is suitable for the extraction of dioxybenzone from plasma or serum samples.

-

Sample Aliquoting:

-

Aliquot 100 µL of each plasma/serum sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to ensure thorough mixing.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma/serum proteins.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.

-

-

Injection:

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system for analysis.

-

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is designed for the extraction and concentration of dioxybenzone from urine samples.

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

Sample Dilution:

-

Dilute the hydrolyzed urine sample with 2 mL of a suitable buffer (e.g., 50 mmol L⁻¹ phosphate buffer, pH 6.5).[1]

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of the phosphate buffer. Do not allow the cartridge to run dry.

-

-

Sample Loading:

-

Load the diluted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 3 mL of the phosphate buffer to remove interfering matrix components.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Injection:

-

Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: Logical workflow of internal standard correction.

Caption: Experimental workflow for plasma/serum sample preparation.

References

Commercial Availability and Technical Guide for Dioxybenzone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dioxybenzone-d3, a deuterated analog of the UV-filtering agent Dioxybenzone. This document is intended for researchers, scientists, and professionals in drug development who require a stable, isotopically labeled internal standard for quantitative analysis.

Commercial Availability

This compound is available from several specialized chemical suppliers. It is primarily used as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Dioxybenzone in biological samples.[1] Below is a summary of commercially available sources.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Veeprho | This compound | Not specified | >95% (HPLC) | Request a quote |

| LGC Standards | This compound | TRC-D486367 | >95% (HPLC)[2][3] | 1 mg, 2.5 mg, 10 mg[2][3] |

| MedchemExpress | This compound | HY-B0966S | Not specified | 1 mg, 5 mg |

| CymitQuimica | This compound | Not specified | Not specified | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | |

| Synonyms | 2,2′-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, Cyasorb UV 24-d3 | |

| Molecular Formula | C₁₄H₉D₃O₄ | |

| Molecular Weight | 247.26 g/mol | |

| CAS Number (unlabeled) | 131-53-3 | |

| Appearance | Yellow powder | |

| Melting Point | 68 °C | |

| Solubility | Insoluble in water; moderately soluble in ethanol and isopropanol. | |

| Storage Temperature | +4°C |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of Dioxybenzone. Below is a detailed experimental protocol adapted from a study on the analysis of benzophenone-type UV filters in human biological samples. This method can be adapted for the use of this compound for the quantification of Dioxybenzone.

Quantification of Benzophenone-type UV Filters in Umbilical Cord Blood using LC-MS/MS

This protocol details a liquid-liquid extraction and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1 Materials and Reagents

-

This compound (Internal Standard)

-

Methanol (MeOH), HPLC grade

-

Methyl tert-butyl ether (MTBE)

-

Sodium chloride (NaCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ammonium formate (NH₄HCO₂)

-

Ultrapure water

3.1.2 Internal Standard Stock Solution Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 200 ng/mL.

-

Store the stock solution at -20°C.

3.1.3 Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum sample, add 100 µL of the this compound internal standard solution.

-

Add 500 µL of a physiological solution of NaCl in methanol (0.137 M).

-

Perform a liquid-liquid extraction by adding 2 mL of MTBE.

-

Vortex the mixture vigorously.

-

Freeze the samples to separate the organic and aqueous phases.

-

Transfer the organic phase to a clean tube.

-

Evaporate the organic phase to near dryness under a gentle stream of nitrogen.

-

Add 0.5 mL of 100 mM NaHCO₃ to adjust the pH to 10.5 and incubate at 60°C for 5 minutes.

-

Evaporate the sample to near dryness again under nitrogen.

-

Reconstitute the residue in 1 mL of methanol.

-

Store the extracts at -20°C until LC-MS/MS analysis.

3.1.4 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of ammonium formate buffer and methanol.

-

Flow Rate: A typical flow rate for analytical C18 columns.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, optimized for Dioxybenzone.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for both Dioxybenzone and this compound.

-

Visualizations

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the quantification of Dioxybenzone in biological samples using this compound as an internal standard.

Proposed Metabolic Pathway of Dioxybenzone

While this compound is used as a stable internal standard and is not expected to undergo significant metabolism in analytical procedures, understanding the metabolism of the parent compound, Dioxybenzone, is crucial for pharmacokinetic and toxicological studies. Research has shown that Dioxybenzone can be metabolized in vivo.

Safety and Handling

Dioxybenzone is classified as a skin and eye irritant and may cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the currently available information on this compound. For specific applications, it is recommended to consult the technical documentation provided by the supplier and relevant scientific literature.

References

Dioxybenzone-d3: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, analysis, and biological interactions of Dioxybenzone-d3.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the common UV-filtering agent Dioxybenzone. This document summarizes its chemical properties, provides detailed experimental protocols for its quantification in biological matrices, and explores its metabolic fate and impact on cellular signaling pathways.

Core Compound Data

This compound serves as a valuable internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification of the parent compound, Dioxybenzone, in various biological samples.

| Property | Value | Source |

| Chemical Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | |

| Synonyms | 2,2'-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, UV-24-d3 | |

| Molecular Formula | C₁₄H₉D₃O₄ | |

| Molecular Weight | 247.26 g/mol | |

| Unlabeled CAS Number | 131-53-3 (Dioxybenzone) |

Experimental Protocols

Accurate quantification of this compound and its parent compound in biological samples is critical for pharmacokinetic and toxicological studies. Below are detailed methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Protocol 1: Solid-Phase Extraction (SPE) of Benzophenones from Human Urine

This protocol outlines the steps for extracting benzophenones, including Dioxybenzone, from human urine samples prior to LC-MS/MS analysis. This compound would be used as an internal standard, spiked into the sample at the beginning of the procedure.

Materials:

-

Human urine sample

-

This compound internal standard solution

-

β-glucuronidase/arylsulfatase enzyme

-

Phosphate buffer (50 mmol L⁻¹, pH 6.5)

-

Methanol

-

C8 Solid-Phase Extraction (SPE) columns (100 mg, 6 mL)

-

Vacuum manifold

Procedure:

-

Sample Pre-treatment (for conjugated samples):

-

Centrifuge the urine sample at 2100 g for 10 minutes.

-

To 1 mL of the supernatant, add 100 µL of β-glucuronidase/arylsulfatase and a known concentration of this compound internal standard.

-

Incubate the sample at 37°C for 16 hours to deconjugate the metabolites.

-

Dilute the sample with 2 mL of phosphate buffer.

-

-

Solid-Phase Extraction:

-

Activate the C8 SPE column by passing 2 mL of methanol through it, ensuring the sorbent does not dry out.

-

Equilibrate the column by passing 2 mL of phosphate buffer through it, again avoiding drying.

-

Load the pre-treated urine sample onto the column.

-

Wash the column with a suitable solvent to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Sample Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Dioxybenzone in Human Plasma

This protocol describes the conditions for the sensitive detection and quantification of Dioxybenzone in human plasma, using this compound as an internal standard.

Materials:

-

Human plasma sample

-

This compound internal standard solution

-

Acetonitrile (protein precipitation agent)

-

Methanol

-

Formic acid

-

Ammonium formate

-

C18 analytical column (e.g., Ethylene-Bridged Hybrid (BEH) C18)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add a known amount of this compound internal standard.

-

Add a protein precipitation agent, such as acetonitrile, in a 3:1 ratio (v/v) to the plasma.

-

Vortex the sample vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 17,000 g) for 5 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Liquid Chromatography:

-

Column: Ethylene-Bridged Hybrid (BEH) C18 column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 10 mM ammonium formate in 0.1% formic acid) and an organic solvent (e.g., methanol).

-

Flow Rate: A typical flow rate for UHPLC systems.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Dioxybenzone and this compound must be determined and optimized.

-

Biological Interactions and Signaling Pathways

Dioxybenzone is known to be metabolized in the body and can interact with cellular signaling pathways, potentially leading to endocrine-disrupting and inflammatory effects.

Metabolism of Dioxybenzone

In vitro and in vivo studies have shown that Dioxybenzone is metabolized into two primary metabolites[1][2]:

-

M1: Formed through the demethylation of the methoxy group.

-

M2: Formed through the hydroxylation of the aromatic carbon.

These metabolites have been detected in rat plasma and various organs following exposure to Dioxybenzone[1][2].

Estrogenic Signaling Pathway

The metabolites of Dioxybenzone, M1 and M2, have been shown to exhibit a stronger estrogenic effect than the parent compound. They can bind to the ligand-binding domain of Estrogen Receptor Alpha (ERα), leading to the activation of downstream signaling pathways[1].

Inflammatory Signaling Pathway

Dioxybenzone and its metabolites have been observed to up-regulate the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), in human endometrial stromal cells. While the exact mechanism is still under investigation, this suggests an interaction with inflammatory signaling cascades.

Conclusion

This compound is an essential tool for the precise analysis of Dioxybenzone in biological systems. Understanding the metabolic fate and biological activity of the parent compound is crucial for assessing its potential health effects. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the pharmacokinetics and toxicology of this widely used UV filter. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its endocrine-disrupting and inflammatory properties.

References

An In-depth Technical Guide to the Safety and Handling of Dioxybenzone-d3

This guide provides comprehensive safety data, handling procedures, and technical information for Dioxybenzone-d3, intended for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled analog of Dioxybenzone (Benzophenone-8), a compound used in sunscreens to block UVB and short-wave UVA radiation.[1][2] Its primary application in a research setting is as an internal standard for the precise quantification of Dioxybenzone in biological samples using analytical techniques like mass spectrometry or liquid chromatography.[3]

Compound Identification and Properties

This compound is structurally identical to Dioxybenzone, with the exception of three deuterium atoms on the methoxy group, which increases its molecular weight. This isotopic labeling allows it to be distinguished from the non-labeled compound in analytical assays.[3]

Table 1: Physicochemical Properties of this compound and Parent Compound | Property | Value | Source | | :--- | :--- | :--- | | Analyte Name | Dioxybenzone methyl-d3 |[4] | | Synonyms | 2,2'-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, UV-24-d3 | | | Molecular Formula | C₁₄D₃H₉O₄ | | | Molecular Weight | 247.26 g/mol | | | Unlabeled CAS Number | 131-53-3 | | | Appearance | Yellow powder (for unlabeled compound) | | | Melting Point | 73-75 °C (for unlabeled compound) | | | Boiling Point | 375.0 °C at 760 mmHg (for unlabeled compound) | | | Purity | >95% (HPLC) | | | Solubility | Practically insoluble in water; Freely soluble in alcohol and toluene. | | Storage Temperature | +4°C | |

Safety Data Sheet (SDS) Summary

The following safety information is primarily based on the non-deuterated parent compound, Dioxybenzone, as specific comprehensive safety studies on the deuterated analog are limited. The toxicological properties are expected to be very similar.

Dioxybenzone is classified as an irritant and may have mutagenic effects. It is crucial to handle this compound with caution, adhering to all safety protocols outlined below.

Table 2: GHS Hazard Classification for Dioxybenzone

| Hazard Class | Hazard Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

| Mutagenicity | Not Classified | Mutagenic for mammalian somatic cells and bacteria/yeast | |

-

Eye Contact: Rinse immediately and thoroughly with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.

-

Fire-Fighting: Use dry chemical powder for small fires and water spray, fog, or foam for large fires. The compound may be combustible at high temperatures, producing carbon oxides (CO, CO₂). Firefighters should wear self-contained breathing apparatus.

-

Accidental Release: Use personal protective equipment (PPE). Avoid dust formation and do not breathe dust. Sweep up the material, place it in a suitable closed container for disposal, and clean the affected area. Do not let the product enter drains.

Handling and Personal Protection

Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure risk.

-

Handling: Avoid contact with skin and eyes and avoid breathing dust. Use only in well-ventilated areas or outdoors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. The recommended storage temperature is +4°C. Store locked up.

-

Eye/Face Protection: Wear splash goggles or safety glasses with side shields. In situations with a high potential for splashing, a face shield is recommended.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a dust respirator. Ensure it is an approved/certified respirator or equivalent. If ventilation is insufficient, suitable respiratory equipment must be worn.

The following diagram illustrates a standard workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Toxicological and Biological Information

While no specific toxicokinetic data is available for this compound, the parent compound, Dioxybenzone, is known to be absorbed through the skin. It exhibits estrogenic disrupting effects and can up-regulate inflammatory cytokines. Studies have also investigated its potential for oral chemoprevention of skin cancer in mice. Given the structural similarity, this compound is presumed to share these biological activities, although its primary use as an analytical standard means exposure should be minimal.

Experimental Protocols: Use as an Internal Standard

The principal application of this compound is as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately determine the concentration of Dioxybenzone in a sample.

-

Sample Preparation: A known quantity of the biological sample (e.g., plasma, tissue homogenate) is taken.

-

Internal Standard Spiking: A precise, known amount of this compound solution is added to the sample.

-

Extraction: The analyte (Dioxybenzone) and the internal standard (this compound) are extracted from the biological matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analysis: The extract is injected into an LC-MS system. The system separates the compounds chromatographically, and the mass spectrometer detects and quantifies both Dioxybenzone and this compound based on their distinct mass-to-charge ratios.

-

Quantification: The concentration of Dioxybenzone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram outlines this experimental workflow.

Caption: Workflow for using this compound as an internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Dioxybenzone in Sunscreen Formulations using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of Dioxybenzone, a common UV filter, in sunscreen products. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dioxybenzone-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward sample preparation protocol involving solvent extraction is detailed, followed by optimized LC-MS/MS conditions. This method is suitable for quality control in manufacturing and regulatory compliance monitoring for cosmetic products.

Introduction

Dioxybenzone (Benzophenone-8) is a UV filter frequently incorporated into sunscreen lotions and other personal care products to absorb UVA and UVB radiation. Accurate quantification of this compound is essential to ensure product efficacy and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for the analysis of Dioxybenzone in sunscreen matrices.

Experimental

Materials and Reagents

-

Dioxybenzone analytical standard (≥98% purity)

-

This compound analytical standard (≥98% purity, isotopic purity ≥98%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sunscreen product (for analysis)

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

-

Dioxybenzone Stock (1 mg/mL): Accurately weigh 10 mg of Dioxybenzone standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2.2.2. Working Standard Solutions

-

Prepare a series of calibration standards by serially diluting the Dioxybenzone stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Prepare an internal standard working solution of 100 ng/mL by diluting the this compound stock solution with methanol.

2.2.3. Sample Preparation

-

Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound internal standard working solution.

-

Add 20 mL of methanol to the tube.

-

Vortex the tube for 2 minutes to disperse the sample.

-

Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[2]

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

-

System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm) is recommended.[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

2.3.2. Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used for quantification and confirmation. Collision energies should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Dioxybenzone | 245.1 | 137.1 | Quantifier |

| Dioxybenzone | 245.1 | 109.1 | Qualifier |

| This compound | 248.1 | 140.1 | Internal Standard |

-

Source Parameters: Typical source parameters should be optimized for the instrument used. These include capillary voltage, source temperature, and gas flows.

Data Analysis and Results

A calibration curve is constructed by plotting the peak area ratio of the Dioxybenzone to the this compound internal standard against the concentration of the calibration standards. The concentration of Dioxybenzone in the sunscreen samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar UV filters.

| Parameter | Expected Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualizations

Experimental Workflow

References

Application Note: High-Throughput Quantitation of Dioxybenzone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dioxybenzone in human plasma. The assay utilizes dioxybenzone-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to FDA bioanalytical method validation guidance and is suitable for pharmacokinetic studies and clinical research monitoring systemic exposure to this common sunscreen agent.[2]

Introduction

Dioxybenzone (benzophenone-8) is a widely used UV filter in sunscreen and other personal care products to protect against the harmful effects of ultraviolet radiation. With increasing use and concerns about systemic absorption, there is a growing need for sensitive and reliable methods to quantify dioxybenzone in biological matrices such as human plasma. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the analyte's behavior during sample extraction and ionization, thus compensating for potential variations.[1] This application note provides a complete workflow, from sample preparation to data analysis, for the precise measurement of dioxybenzone in human plasma.

Experimental Protocols

Materials and Reagents

-

Dioxybenzone and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2EDTA)

-

96-well protein precipitation plates

-

Reversed-phase C18 HPLC column (e.g., Ethylene-Bridged Hybrid (BEH) C18, or equivalent)

Preparation of Standards and Quality Control Samples

Stock Solutions (1 mg/mL): Prepare individual stock solutions of dioxybenzone and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the dioxybenzone stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at the desired concentrations. A typical calibration curve range for sunscreen agents can be from 0.5 ng/mL to 500 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 96-well protein precipitation plate.

-

Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Dioxybenzone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dioxybenzone | 245.1 | 137.1 | 100 | 25 |

| This compound | 248.1 | 140.1 | 100 | 25 |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative performance is presented below.

Table 2: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Dioxybenzone | 0.5 - 500 | >0.995 | 1/x² |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (% of Nominal) |

| LLOQ | 0.5 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |

| Low (LQC) | 1.5 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| Mid (MQC) | 75 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| High (HQC) | 400 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |

| Acceptance criteria based on FDA guidelines for bioanalytical method validation. |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low (LQC) | 1.5 | ~85-95% | < 15% |

| High (HQC) | 400 | ~85-95% | < 15% |

Visualizations

Caption: Experimental workflow for dioxybenzone quantitation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitation of dioxybenzone in human plasma. The simple protein precipitation sample preparation protocol is efficient and effective. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for clinical and pharmacokinetic research applications requiring the measurement of dioxybenzone concentrations in human plasma.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dioxybenzone and Related UV Filters in Environmental Water Samples using Dioxybenzone-d3 as an Internal Standard by SPE-LC-MS/MS

Introduction

Dioxybenzone (Benzophenone-8) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products to protect against the harmful effects of UV radiation. Due to its extensive use, it is frequently detected in various environmental water bodies, raising concerns about its potential ecological impact. Accurate and sensitive quantification of dioxybenzone and other related UV filters in environmental water samples is crucial for monitoring their environmental fate and assessing potential risks.

This application note describes a robust and sensitive method for the simultaneous quantification of a range of commonly used benzophenone UV filters in environmental water samples. The method utilizes Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Dioxybenzone-d3 is employed as an internal standard. This deuterated analog closely mimics the behavior of the target analytes during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.

Experimental Protocol

This protocol is based on established methodologies for the analysis of benzophenones in water samples by isotope dilution LC-MS/MS.

1. Materials and Reagents

-

Standards and Internal Standard:

-

Dioxybenzone (analytical standard, ≥98.0%)

-

This compound (internal standard, isotopic purity ≥98%)

-

Other benzophenone standards as required (e.g., Oxybenzone (Benzophenone-3), Benzophenone-1, etc.)

-

-

Solvents and Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Hydrochloric acid (for pH adjustment)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges (e.g., 500 mg, 6 cc) or equivalent.

-

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If immediate analysis is not possible, store the samples at 4°C. For extended storage, acidify the samples to pH 3 with hydrochloric acid.

-

Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound internal standard solution in methanol to achieve a final concentration of approximately 50 ng/L.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 30 minutes.

-

Elution: Elute the retained analytes from the cartridge with 10 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Typical):

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode (benzophenones can ionize in both modes, optimization is required).

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ion transitions for each analyte and the internal standard need to be determined by infusing individual standard solutions. For Dioxybenzone, a potential transition could be m/z 245.1 → 151.1. For this compound, the precursor ion would be shifted by +3 Da (m/z 248.1).

4. Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample is then calculated from this calibration curve.

Data Presentation

The following table summarizes typical performance data for the analysis of benzophenones in environmental water samples using isotope dilution LC-MS/MS.

| Analyte | Internal Standard | Sample Matrix | Extraction Method | Analytical Method | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |

| Dioxybenzone | This compound | River Water | SPE | LC-MS/MS | 95 - 105 | < 10 | 0.1 - 1.0 | 0.3 - 3.0 |

| Oxybenzone | Benzophenone-d10 | Wastewater | SPE | LC-MS/MS | 92 - 110[1] | < 15[1] | 0.5 - 2.0[2] | 1.5 - 6.0 |

| Benzophenone-1 | Benzophenone-d10 | Surface Water | SPE | LC-MS/MS | 90 - 108[3] | < 12 | 0.2 - 1.5 | 0.6 - 4.5 |

| Benzophenone-4 | Benzophenone-d10 | Swimming Pool Water | SPE | HPLC-UV | 85 - 107[4] | < 10 | 4.67 µg/L | 15.5 µg/L |

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]

- 4. Optimization of solid-phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Analysis of Dioxybenzone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Dioxybenzone (benzophenone-8) is an organic compound utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVA and UVB radiation[1][2][3][4]. Despite its widespread use, comprehensive pharmacokinetic data in humans remains limited[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of dioxybenzone is crucial for assessing its systemic exposure and potential health effects. Concerns have been raised about the systemic absorption and potential endocrine-disrupting properties of some benzophenone derivatives.

This application note presents a detailed protocol for the quantitative analysis of dioxybenzone in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, dioxybenzone-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This methodology is suitable for pharmacokinetic studies aimed at elucidating the systemic exposure profile of dioxybenzone following topical application.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Dioxybenzone (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

-

Chemicals: Ammonium acetate (≥99% purity)

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, analytical balance, volumetric flasks, pipettes.

2. Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dioxybenzone and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the dioxybenzone primary stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

4. Sample Preparation

This protocol utilizes a protein precipitation method for sample cleanup.

-

Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike with the corresponding dioxybenzone working standard solution. For blank samples, add an equivalent volume of 50:50 methanol:water.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

-

To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

-

Vortex mix all tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to autosampler vials containing 200 µL of water with 0.1% formic acid.

-

Cap the vials and vortex mix briefly. The samples are now ready for LC-MS/MS analysis.

5. LC-MS/MS Method

-

LC Parameters:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B (Re-equilibration)

-

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dioxybenzone: Precursor Ion (m/z) 245.1 → Product Ion (m/z) 137.1

-

This compound: Precursor Ion (m/z) 248.1 → Product Ion (m/z) 140.1

-

-